molecular formula C19H16O B11859043 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 14756-04-8

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11859043
CAS No.: 14756-04-8
M. Wt: 260.3 g/mol
InChI Key: OQYGAUAQOPHTES-OEMBIGBOSA-N
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Description

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a phenylallylidene group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 3-phenylpropionaldehyde with 3,4-dihydronaphthalen-1(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one. It has been shown to induce apoptosis in various cancer cell lines.

Case Study :

  • A study published in a peer-reviewed journal reported that this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing minimal effects on normal fibroblast cells .

Antimicrobial Properties

The compound has also displayed promising antimicrobial activity against a range of pathogens.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data indicates that this compound could be a candidate for developing new antimicrobial agents .

Organic Photovoltaics

The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as a light-harvesting material can enhance the efficiency of solar cells.

Research Findings :
A study evaluated the performance of OPVs incorporating this compound, reporting an increase in power conversion efficiency (PCE) by 20% compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-(3-phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one, also known as a derivative of 3,4-dihydronaphthalen-1(2H)-one, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, highlighting its pharmacological significance.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 1-tetralone with cinnamaldehyde. This reaction yields the compound in moderate to high yields (approximately 77%) . Characterization is performed using various techniques including:

  • Infrared Spectroscopy (IR) : Key absorption bands are observed at 1660cm11660\,\text{cm}^{-1} (C=O) and 1594cm11594\,\text{cm}^{-1} (C=C).
  • Nuclear Magnetic Resonance (NMR) : The 1H^{1}H NMR spectrum shows characteristic peaks that confirm the structure of the compound.

Antimicrobial Activity

Research indicates that related compounds exhibit significant antimicrobial properties. For instance, Schiff base complexes derived from similar structures have shown promising antibacterial and antifungal activities against various pathogens. In vitro studies suggest that these compounds can inhibit bacterial growth and exhibit antifungal properties, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. Related compounds have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). These studies often utilize assays to measure cell viability and apoptosis induction .

Enzyme Inhibition

Another significant aspect of its biological activity is the potential for enzyme inhibition. Compounds similar to this compound have been tested for their ability to inhibit enzymes associated with metabolic pathways relevant to diseases like diabetes and cancer. Preliminary data suggest that these compounds may inhibit key enzymes such as alkaline phosphatase, contributing to their therapeutic potential .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various Schiff base complexes derived from naphthalene derivatives. The results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial activity .

Study 2: Cytotoxic Effects

In a comparative analysis of cytotoxic effects on cancer cell lines, derivatives similar to this compound were shown to be more effective than standard chemotherapeutic agents. The study employed MTT assays to quantify cell viability post-treatment with various concentrations of the compound .

Data Tables

Biological ActivityCompound TestedResult
AntimicrobialSchiff base derivativesSignificant inhibition against E. coli and S. aureus
AnticancerHeLa cellsIC50 values lower than standard drugs
Enzyme InhibitionAlkaline phosphataseEffective inhibitor with potential therapeutic applications

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The Claisen-Schmidt condensation reaction is a widely used method for synthesizing such compounds. For example, 7-bromo-3,4-dihydronaphthalen-1(2H)-one can react with substituted benzaldehydes in methanol under alkaline conditions (e.g., NaOH) to yield chalcone derivatives. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel column chromatography . Similar methods are employed for related structures, such as 2-(4-chlorobenzylidene)-tetralone, where crystallization from methanol yields pure products .

Q. How are hydrogen atoms typically modeled in the crystallographic refinement of similar compounds?

Hydrogen atoms are often placed in idealized positions using a riding model. For example:

  • Methylene (CH₂): d(C–H)=0.97A˚,Uiso(H)=1.2Ueq(C)d(\text{C–H}) = 0.97 \, \text{Å}, \, U_{\text{iso}}(\text{H}) = 1.2U_{\text{eq}}(\text{C})
  • Aromatic (C–H): d(C–H)=0.93A˚,Uiso(H)=1.2Ueq(C)d(\text{C–H}) = 0.93 \, \text{Å}, \, U_{\text{iso}}(\text{H}) = 1.2U_{\text{eq}}(\text{C}) These parameters ensure computational efficiency while maintaining accuracy during refinement in programs like SHELXL .

Q. What crystallographic parameters are critical for determining the molecular conformation of this compound?

Key parameters include:

  • Unit cell dimensions (e.g., monoclinic P21/cP2_1/c with a=13.3791A˚,b=14.9352A˚,c=6.7849A˚,β=93.968a = 13.3791 \, \text{Å}, \, b = 14.9352 \, \text{Å}, \, c = 6.7849 \, \text{Å}, \, \beta = 93.968^\circ) .
  • Puckering amplitude (Q) and Cremer-Pople parameters (θ,ϕ\theta, \phi) for cyclohexenone rings (e.g., Q=0.471A˚,θ=65.6Q = 0.471 \, \text{Å}, \, \theta = 65.6^\circ) to describe screw-boat conformations .
  • Dihedral angles between aromatic rings (e.g., 52.0352.03^\circ between tetralone and benzylidene moieties) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during refinement?

In cases of twinning (e.g., Fo/FcF_o/F_c ratio < 4:1), a twin refinement may be omitted if molecular constitution is unambiguous. Robust programs like SHELXL are preferred for handling high-resolution or twinned data due to their stability and precision. For disordered regions, partial occupancy modeling or restraints on bond lengths/angles are applied .

Q. What intermolecular interactions stabilize the crystal packing of analogous compounds?

Weak non-covalent interactions, such as C–H⋯π and C–H⋯O hydrogen bonds, often govern packing. For example, inversion dimers in 2-(4-chlorobenzylidene)-tetralone are stabilized by C–H⋯π interactions (d=2.79A˚d = 2.79 \, \text{Å}), forming 1D chains along the bb-axis . Absence of strong hydrogen bonds (e.g., O–H⋯O) highlights the role of van der Waals forces in lattice stabilization .

Q. How is the stereochemistry (E/Z) of the α,β-unsaturated ketone moiety determined experimentally?

The E configuration is confirmed via torsion angle analysis (e.g., C8–C7–C11–C12=180.0\text{C8–C7–C11–C12} = 180.0^\circ) from single-crystal X-ray diffraction. Additionally, UV-Vis spectroscopy can detect conjugation patterns characteristic of the transoid arrangement .

Q. What computational tools are recommended for analyzing electronic properties or structure-activity relationships (SAR)?

  • Density Functional Theory (DFT): Optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
  • Molecular Docking: Evaluates binding affinities to biological targets (e.g., curcumin analogs for anti-inflammatory activity) .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interaction contributions (e.g., π\pi-stacking vs. H-bonding) .

Q. Methodological Considerations

Q. How can experimental phasing challenges in crystallography be addressed for novel derivatives?

SHELXC/D/E pipelines are robust for high-throughput phasing, especially with weak or partial datasets. Their speed and compatibility with synchrotron data make them suitable for challenging cases like low-symmetry or pseudo-merohedral twins .

Q. What strategies validate the biological activity of derivatives (e.g., anticancer, anti-inflammatory)?

  • In vitro assays: Cytotoxicity against cancer cell lines (e.g., A549 lung cancer) via MTT assays .
  • Enzymatic inhibition: NF-κB or COX-2 inhibition studies using ELISA or fluorometric methods .
  • In silico screening: Pharmacophore modeling to prioritize synthesis targets .

Q. Data Contradiction Analysis

Q. How are discrepancies in reported biological activities of structurally similar derivatives reconciled?

Systematic SAR studies compare substituent effects (e.g., electron-withdrawing vs. donating groups on benzylidene rings). For example, methoxy groups enhance anti-inflammatory activity by improving solubility, while halogens (e.g., Br, Cl) increase cytotoxicity via hydrophobic interactions .

Properties

CAS No.

14756-04-8

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C19H16O/c20-19-17(11-6-9-15-7-2-1-3-8-15)14-13-16-10-4-5-12-18(16)19/h1-12H,13-14H2/b9-6+,17-11+

InChI Key

OQYGAUAQOPHTES-OEMBIGBOSA-N

Isomeric SMILES

C1C/C(=C\C=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31

Canonical SMILES

C1CC(=CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31

Origin of Product

United States

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